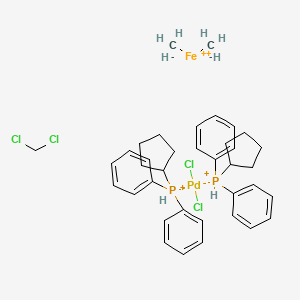
Wulfenioidin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wulfenioidin H is a diterpenoid compound isolated from the plant Orthosiphon wulfenioides. It exhibits significant biological activity, particularly against the Zika virus (ZIKV), by inhibiting the expression of the ZIKV envelope (E) protein . The molecular formula of this compound is C21H28O3, and it has a molecular weight of 328.45 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Wulfenioidin H involves complex organic reactions due to its polycyclic structure with multiple chiral centers and substituents. One of the proposed synthetic routes includes the Diels-Alder reaction, which is used to form the core structure of the compound . The synthesis also involves oxidation reactions to introduce the necessary functional groups .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis due to the compound’s recent discovery and its potential pharmacological applications .
Análisis De Reacciones Químicas
Types of Reactions
Wulfenioidin H undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups and other oxygen-containing functional groups.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives of this compound, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Wulfenioidin H has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its antiviral properties, particularly against the Zika virus
Medicine: Potential therapeutic agent for treating Zika virus infections due to its ability to inhibit viral replication
Industry: Potential use in the development of antiviral drugs and other pharmaceutical applications
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Wulfenioidin F: Another diterpenoid isolated from Orthosiphon wulfenioides, also exhibits anti-Zika virus activity.
Wulfenioidin L: Demonstrates potential anti-Zika virus activity but faces fewer pharmacokinetic challenges compared to Wulfenioidin H.
Uniqueness
This compound is unique due to its specific mechanism of action against the Zika virus, targeting the viral envelope (E) protein . This specificity makes it a promising candidate for developing targeted antiviral therapies .
Propiedades
Fórmula molecular |
C21H28O3 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(1R)-1-hydroxy-3-(2-methoxypropan-2-yl)-8,13,13-trimethyltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraen-2-one |
InChI |
InChI=1S/C21H28O3/c1-13-9-10-14-12-16(20(4,5)24-6)18(22)21(23)17(14)15(13)8-7-11-19(21,2)3/h9-10,12,23H,7-8,11H2,1-6H3/t21-/m1/s1 |
Clave InChI |
BXJAXSPVQMDFLZ-OAQYLSRUSA-N |
SMILES isomérico |
CC1=C2CCCC([C@]3(C2=C(C=C1)C=C(C3=O)C(C)(C)OC)O)(C)C |
SMILES canónico |
CC1=C2CCCC(C3(C2=C(C=C1)C=C(C3=O)C(C)(C)OC)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



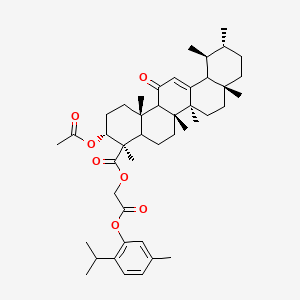
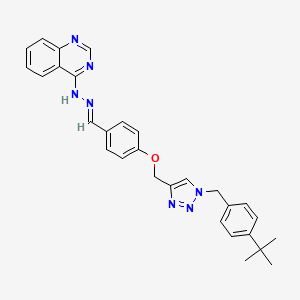
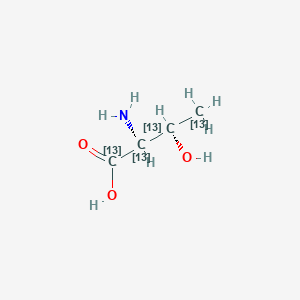
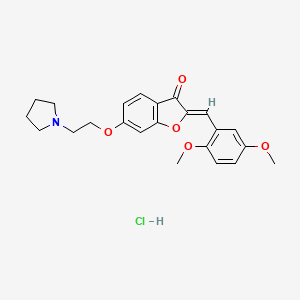


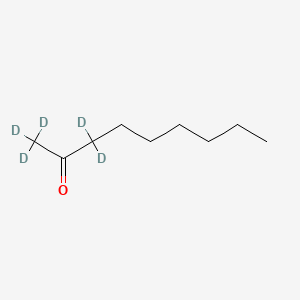

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)


